molecular formula C6H7N3O B044251 1-(2-Aminopyrimidin-5-YL)ethanone CAS No. 124491-42-5

1-(2-Aminopyrimidin-5-YL)ethanone

Cat. No. B044251
CAS RN: 124491-42-5
M. Wt: 137.14 g/mol
InChI Key: UYVRMDUESKFUJX-UHFFFAOYSA-N
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Description

“1-(2-Aminopyrimidin-5-YL)ethanone” is a chemical compound with the molecular formula C6H7N3O . It is used in research and development .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes “1-(2-Aminopyrimidin-5-YL)ethanone”, involves several steps. These include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “1-(2-Aminopyrimidin-5-YL)ethanone” is represented by the InChI code 1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9) . This indicates that the compound consists of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“1-(2-Aminopyrimidin-5-YL)ethanone” is a solid compound . It has a molecular weight of 137.14 g/mol . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The associated hazard statement is H319: Causes serious eye irritation . The recommended precautionary statements are P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Future Directions

2-Aminopyrimidine derivatives, including “1-(2-Aminopyrimidin-5-YL)ethanone”, are of interest in the development of new drugs. They have shown potential in the treatment of diseases such as human African trypanosomiasis (HAT) and malaria . Future research will likely focus on optimizing these compounds for better efficacy and safety .

properties

IUPAC Name

1-(2-aminopyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVRMDUESKFUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560359
Record name 1-(2-Aminopyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopyrimidin-5-YL)ethanone

CAS RN

124491-42-5
Record name 1-(2-Aminopyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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